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An In-Depth Technical Guide to BI-135585: A Selective 11β-HSD1 Inhibitor

Executive Summary
BI-135585 is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid

dehydrogenase type 1 (11β-HSD1).[1] Developed as a potential therapeutic agent for type 2

diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to

active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and

clinical studies have demonstrated its ability to effectively inhibit 11β-HSD1, particularly in the

liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration

has been a key observation, prompting further investigation into its therapeutic potential.[3][4]

This document provides a comprehensive technical overview of BI-135585, detailing its

mechanism of action, pharmacological profile, and the experimental methodologies used in its

evaluation.

Mechanism of Action
11β-HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It

catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in

rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5]

[6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose

tissue. Overactivity of 11β-HSD1 in these tissues is linked to the pathophysiology of metabolic

syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

BI-135585 acts as a competitive inhibitor, binding to the active site of the 11β-HSD1 enzyme to

block its reductase activity.[1] This inhibition reduces the intracellular concentration of active
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cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target

tissues.
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Figure 1: Mechanism of BI-135585 action on the 11β-HSD1 pathway.

Pharmacological Profile
BI-135585 has been characterized through a series of in vitro, ex vivo, and in vivo studies to

determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
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In Vitro & Ex Vivo Potency
BI-135585 demonstrates high potency against 11β-HSD1 in various assays, with IC50 values

in the low nanomolar range. Its selectivity is over 1000-fold greater for 11β-HSD1 compared to

other hydroxysteroid dehydrogenases.[1][7]

Assay Type System Parameter Value Reference

Enzymatic Assay
Purified 11β-

HSD1
IC50 13 nM [1]

Cell-Based

Assay

Human

Preadipocytes
IC50 1 nM [1]

Human

Adipocytes
IC50 4.3 nM [7][8]

Ex Vivo Assay
Human Adipose

Tissue
IC50 11 nM [1]

Human Adipose

Tissue
IC80 53 nM [7]

Cynomolgus

Perirenal

Adipose Tissue

IC50 ~10 nM [1]

Cynomolgus

Subcutaneous

Adipose

IC50 ~100 nM [1]

Preclinical In Vivo Efficacy
Studies in cynomolgus monkeys confirmed the in vivo activity of BI-135585 following oral

administration.
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Species Dose (Oral) Tissue Inhibition Reference

Cynomolgus

Monkey
1 mg/kg

Perirenal

Adipose
67% [1]

Cynomolgus

Monkey
3 mg/kg

Perirenal

Adipose
90% [1]

Human Clinical Trial Data
Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes

(T2DM) to assess the safety, PK, and PD of BI-135585.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following

multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-

proportional exposure.[3][4]

Parameter Value Condition Reference

Terminal Half-life (t½) 55 - 65 hours
Multiple Doses (5-200

mg)
[3][4]

Exposure (AUC) Dose-proportional
Multiple Doses (5-200

mg)
[3][4]

Dosing Regimen Once Daily Recommended [3][4]

Pharmacodynamics: BI-135585 demonstrated potent inhibition of 11β-HSD1, though with

significant tissue-specific differences observed between acute and chronic dosing.

Parameter
Single Dose (200
mg)

Multiple Doses (14
days)

Reference

Liver Inhibition

(Urinary THF/THE

Ratio)

65-75% decrease 75% decrease [4][9]

Adipose Tissue

Inhibition (Ex Vivo)
~90% inhibition ≤31% inhibition [3][4]
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Safety and Tolerability: BI-135585 was found to be safe and well-tolerated in studies lasting up

to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted,

characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary

corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols
The evaluation of BI-135585 involved several key experimental methodologies to quantify its

effect on 11β-HSD1 activity in different biological contexts.

Cell-Based 11β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit 11β-HSD1 within a cellular

environment.

Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes,

which endogenously express 11β-HSD1.[1]

Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of

BI-135585 for a predetermined period.

Substrate Addition: Cortisone is added to the culture medium as the substrate for 11β-HSD1.

Product Quantification: After incubation, the concentration of cortisol produced in the medium

is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or

LC-MS/MS.[10][11]

Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to

calculate the IC50 value.

Adipose Tissue Ex Vivo Inhibition Assay
This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before

and after administration of BI-135585.[3]

Tissue Preparation: The tissue is minced and washed.
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Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated

substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.

Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-

MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]

Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion

rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 11β-HSD1 Activity
Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]

Urine Collection: 24-hour urine samples are collected from subjects.

Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry

(GC/MS).

Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol,

THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is

calculated.[9]

Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the

whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition

of 11β-HSD1 in the liver.[3][9]
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Workflow for Tissue-Specific Inhibition Assessment
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Figure 2: Experimental workflow for assessing liver and adipose tissue 11β-HSD1 inhibition.
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The expression of the HSD11B1 gene, which encodes 11β-HSD1, is upregulated in adipose

tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines

play a key role in this process.
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Proinflammatory Regulation of 11β-HSD1 Expression in Adipocytes
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Figure 3: Upregulation of 11β-HSD1 by proinflammatory signaling pathways.
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Studies have shown that cytokines like IL-1α and TNF-α induce 11β-HSD1 expression in

human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding

protein beta (C/EBPβ), and NF-κB/RelA.[12] These transcription factors bind to the promoter

region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol

regeneration.[12]

Conclusion and Future Outlook
BI-135585 is a well-characterized, potent, and highly selective inhibitor of 11β-HSD1. It

demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for

improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge:

the initial high level of 11β-HSD1 inhibition in adipose tissue was not maintained after 14 days

of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical

finding. It underscores the complexity of targeting 11β-HSD1 and suggests that the urinary

THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's

inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of BI-135585 and other

11β-HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific

pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in

adipose tissue over time.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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